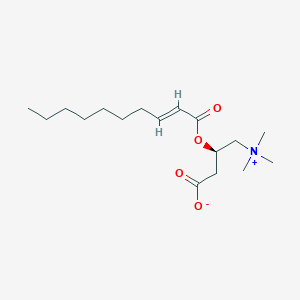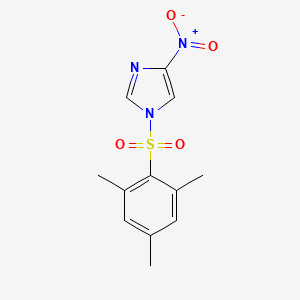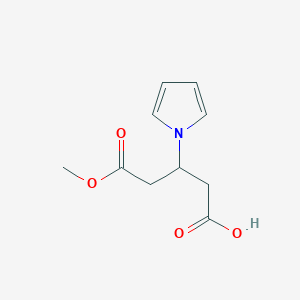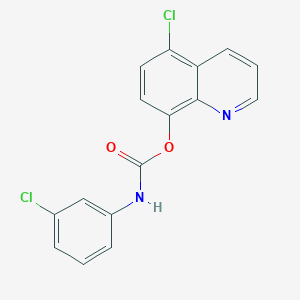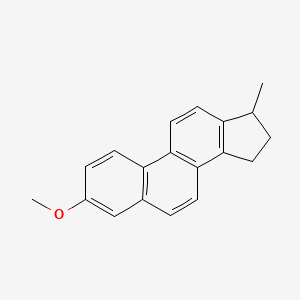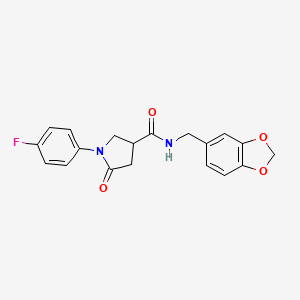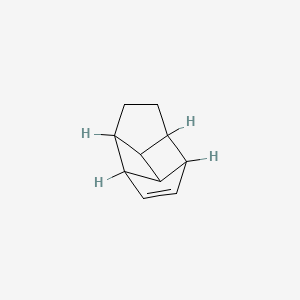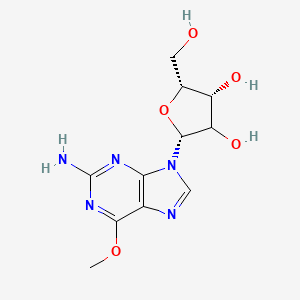
May & Grunwald's stain
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
May & Grunwald’s stain is a Romanowsky-type stain used primarily in hematology and cytology for the differential staining of blood smears and bone marrow samples. It is a combination of methylene blue and eosin, which allows for the visualization of different cellular components based on their acidic or basic properties .
准备方法
Synthetic Routes and Reaction Conditions
-
May-Grünwald Stain
- Dissolve 0.3 grams of May-Grünwald dye in 100 milliliters of absolute methanol.
- Warm the mixture to 50°C in a water bath for a few hours and allow it to cool to room temperature.
- Stir the mixture on a magnetic stirrer for 24 hours.
- Filter the mixture to obtain the stain .
-
Giemsa Stain
- Add 1.0 gram of Giemsa dye into 66 milliliters of glycerol and warm the mixture in a conical flask for 1-2 hours at 50°C.
- Cool the mixture to room temperature and add 66 milliliters of absolute methanol.
- Leave the mixture to dissolve for 2-3 days, mixing it at intervals.
- Filter the mixture to obtain the stain .
Industrial Production Methods
The industrial production of May & Grunwald’s stain involves large-scale synthesis of the dye components, followed by their combination in precise ratios. The process is automated to ensure consistency and quality control. The dyes are mixed with solvents and buffers, filtered, and packaged for distribution .
化学反应分析
Types of Reactions
May & Grunwald’s stain undergoes several types of chemical reactions, including:
Acid-Base Reactions: The stain differentially binds to acidic and basic components of cells.
Adsorption: The dye molecules adsorb onto cellular components based on their chemical affinities
Common Reagents and Conditions
Reagents: May-Grünwald dye, Giemsa dye, absolute methanol, glycerol, phosphate buffer (pH 6.8).
Conditions: The staining process typically involves fixing the cells with methanol, followed by staining with the dye solutions under controlled pH conditions
Major Products Formed
The major products formed during the staining process are the stained cellular components, which include:
Nuclei: Stained blue or purple due to the binding of methylene blue.
科学研究应用
May & Grunwald’s stain is widely used in various scientific research applications, including:
Hematology: For the differential staining of blood smears and bone marrow samples to identify and classify different types of white blood cells, such as lymphocytes, granulocytes, and monocytes
Cytology: For the staining of cytological smears, including fine-needle aspiration samples, to detect abnormalities such as cancer cells or infections
Histopathology: For the staining of tissue sections to visualize cellular morphology and detect pathological changes
Microbiology: For the staining of microbial samples to identify and classify different types of bacteria and other microorganisms
作用机制
May & Grunwald’s stain works by differentially staining different cellular components based on their acidic or basic properties. Acidic components, such as DNA and chromatin, stain blue or purple due to the binding of methylene blue, while basic components, such as cytoplasm and proteins, stain pink or red due to the binding of eosin. The stain also highlights nuclear structures, such as nucleoli and nuclear membranes .
相似化合物的比较
Similar Compounds
Giemsa Stain: Similar to May & Grunwald’s stain, Giemsa stain is also a Romanowsky-type stain used for the differential staining of blood smears and bone marrow samples
Leishman Stain: Another Romanowsky-type stain used for similar applications in hematology and cytology
Wright Stain: A Romanowsky-type stain used primarily in the United States for the differential staining of blood smears
Uniqueness
May & Grunwald’s stain is unique in its combination of methylene blue and eosin, which allows for the differential staining of cellular components based on their acidic or basic properties. This combination provides a clear and detailed visualization of cellular morphology, making it a valuable tool in various scientific research applications .
属性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC 名称 |
(2R,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1 |
InChI 键 |
IXOXBSCIXZEQEQ-PKJMTWSGSA-N |
手性 SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O)N |
规范 SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




